molecular formula C19H18BrN3O2 B2584620 2,4-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946213-56-5

2,4-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2584620
CAS RN: 946213-56-5
M. Wt: 400.276
InChI Key: VLSVGIOFHUMIJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are often used to confirm the molecular structure of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the bromophenyl group might make it a good candidate for reactions involving aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antimicrobial Activity

The triazole ring present in HMS3482E01 is known for its antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, especially targeting drug-resistant strains. The bromophenyl group could potentially interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .

Anticancer Potential

Compounds with a 1,2,3-triazole moiety, such as HMS3482E01, have shown promise in anticancer research. They can be designed to target specific cancer cell lines, including breast adenocarcinoma, by interfering with cell division and inducing apoptosis .

Antiproliferative Agents

HMS3482E01 could be explored as an antiproliferative agent due to its potential to inhibit the growth of various cell types. This application is particularly relevant in the context of cancer treatment, where controlling the rapid proliferation of cancer cells is crucial .

Molecular Docking Studies

The structural complexity of HMS3482E01 makes it suitable for molecular docking studies. These studies can predict the compound’s interaction with various biological targets, which is essential for drug design and discovery processes .

Pharmacological Research

The diverse pharmacophore present in HMS3482E01 allows for extensive pharmacological research. It can be used to study the interaction with different receptors and enzymes, leading to the development of new drugs with varied therapeutic applications .

Biological Activity Screening

HMS3482E01 can be used in high-throughput screening to identify its biological activity across a range of assays. This could include testing for anti-inflammatory, antioxidant, or neuroprotective effects .

Synthetic Chemistry

In synthetic chemistry, HMS3482E01 serves as a precursor for the synthesis of more complex molecules. Its triazole core can undergo various chemical reactions, enabling the creation of a library of derivatives with potential biological activities .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. If it’s intended to be used as a drug, it would need to undergo extensive testing to determine its safety and efficacy .

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential applications. This could involve testing its activity against various biological targets, studying its behavior in the body, and optimizing its structure for better activity or safety .

properties

IUPAC Name

(2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-12-4-5-15(13(2)10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSVGIOFHUMIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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